4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
Overview
Description
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Techniques
Research has developed efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including the 4-iodobutanoate variant, from natural or protected L-amino acids. These synthesis techniques are crucial for producing protected amino acids and derivatives used in peptide and medicinal chemistry (Koseki, Yamada, & Usuki, 2011).
Synthesis of Protected Non-proteinogenic Amino Acids
A synthetic strategy has been developed for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl (Boc) moieties. This approach utilizes reductive amination and careful protection strategies to produce intermediates for further chemical synthesis, illustrating the chemical versatility of tert-butoxycarbonyl-protected amino acids (Temperini et al., 2020).
Advanced Deprotection Methods
The selective removal of the tert-butyloxycarbonyl group in the presence of other protective groups has been improved by using mixtures of trifluoroacetic acid with phenols. This technique is essential for the stepwise synthesis of complex molecules, including peptides, where the precise removal of protective groups without affecting others is critical (Bodanszky & Bodanszky, 2009).
Collagen Cross-links Synthesis
Efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, demonstrates the application of tert-butoxycarbonyl-protected amino acids in biomaterials and therapeutic agents synthesis. This research highlights the role of protected amino acids in developing treatments or materials with specific biological functions (Adamczyk, Johnson, & Reddy, 1999).
N-tert-Butoxycarbonylation Catalysis
The use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate offers a green and efficient method for the preparation of N-Boc protected amines. This research points towards the advancements in catalysis and green chemistry for the preparation of protected amino acids and derivatives (Heydari et al., 2007).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
Properties
IUPAC Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKHPPARUKMUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626357 | |
Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213772-01-1 | |
Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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